![molecular formula C11H22Cl3NO2Si B14413769 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide CAS No. 80673-03-6](/img/structure/B14413769.png)
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide is a synthetic organic compound characterized by its unique structure, which includes trichloro, diethyl, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide typically involves the reaction of 4,4,4-trichlorobutanoyl chloride with N,N-diethylamine in the presence of a base, followed by the introduction of a trimethylsilyl group using trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trichloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can act as an electrophile, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trichloro-N,N-dimethyl-3-[(trimethylsilyl)oxy]butanamide: Similar structure but with dimethyl instead of diethyl groups.
4,4,4-Trichloro-N,N-diethyl-3-hydroxybutanamide: Lacks the trimethylsilyl group, affecting its reactivity and properties.
Uniqueness
4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide is unique due to the presence of both trichloro and trimethylsilyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
80673-03-6 |
|---|---|
Formule moléculaire |
C11H22Cl3NO2Si |
Poids moléculaire |
334.7 g/mol |
Nom IUPAC |
4,4,4-trichloro-N,N-diethyl-3-trimethylsilyloxybutanamide |
InChI |
InChI=1S/C11H22Cl3NO2Si/c1-6-15(7-2)10(16)8-9(11(12,13)14)17-18(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
QEHMJHSFGRMHLP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CC(C(Cl)(Cl)Cl)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





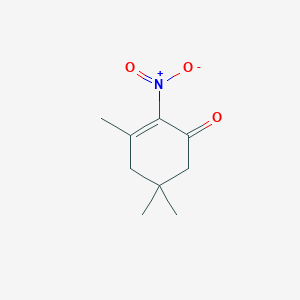
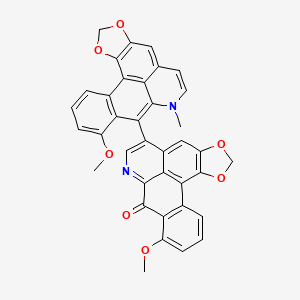
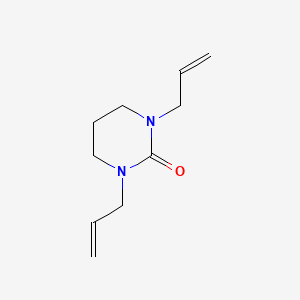

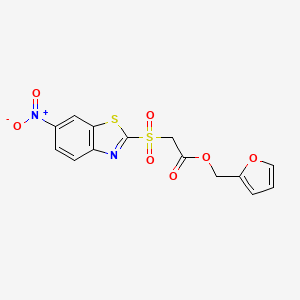

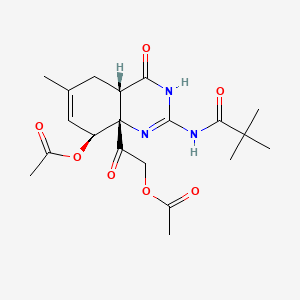
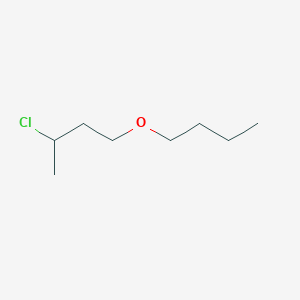
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
